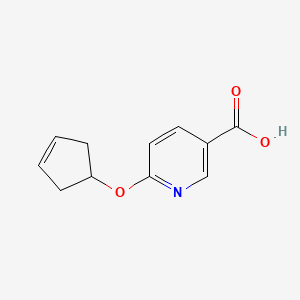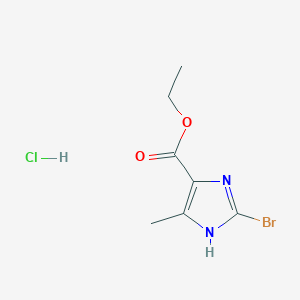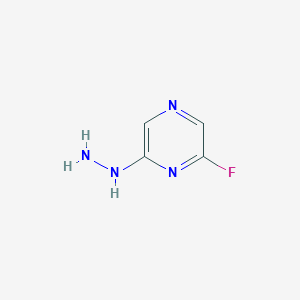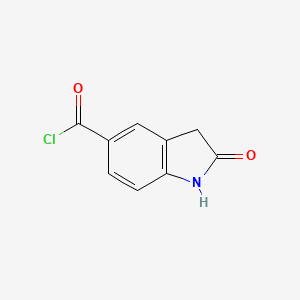
2-Oxoindoline-5-carbonyl chloride
Vue d'ensemble
Description
2-Oxoindoline-5-carbonyl chloride is a versatile and reactive compound, often used as an intermediate in the synthesis of various indoline-based compounds. This compound is significant in the field of organic chemistry due to its ability to participate in a wide range of chemical reactions, making it valuable for the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carbonyl chloride typically involves the reaction of indoline derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to introduce the carbonyl chloride group into the indoline structure . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxoindoline-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2-oxoindoline derivatives, which are valuable intermediates in the synthesis of other heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures, which are important in medicinal chemistry.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Cyclization Agents: Acid catalysts, base catalysts
Major Products Formed: The major products formed from these reactions include various indoline derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Oxoindoline-5-carbonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, such as indoles, pyridines, and quinolines.
Biology: The compound is used in the preparation of biologically active molecules, which are studied for their potential therapeutic effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticancer agents and antibiotics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxoindoline-5-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, such as proteins and enzymes, leading to changes in their activity and function. This interaction can result in various physiological effects, such as the regulation of gene expression and enzyme activity.
Comparaison Avec Des Composés Similaires
2-Oxoindoline-5-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Similar compounds include:
Indoline-2,3-dione: Another indoline derivative with similar reactivity but different applications.
2-Oxoindoline-3-carboxylic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-carboxaldehyde: An indole derivative with applications in medicinal chemistry.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
Propriétés
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXBGZFKUBIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
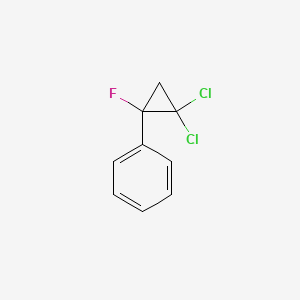

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
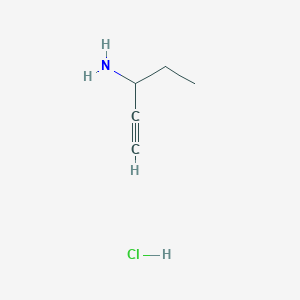
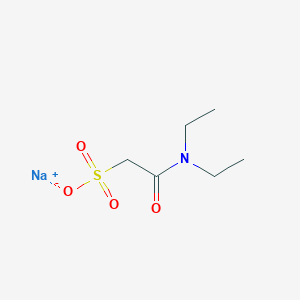
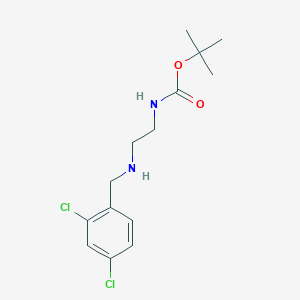
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)

